molecular formula C12H10N2O2 B11891917 3-Methyl-[2,3'-bipyridine]-5'-carboxylic acid CAS No. 1346686-58-5

3-Methyl-[2,3'-bipyridine]-5'-carboxylic acid

Katalognummer: B11891917
CAS-Nummer: 1346686-58-5
Molekulargewicht: 214.22 g/mol
InChI-Schlüssel: BRPCQEFLTBXAAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-[2,3’-bipyridine]-5’-carboxylic acid is a derivative of bipyridine, a class of compounds known for their extensive applications in various fields such as coordination chemistry, catalysis, and material science . This compound features a bipyridine core with a methyl group at the 3-position and a carboxylic acid group at the 5’-position, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-[2,3’-bipyridine]-5’-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of bipyridine derivatives, including 3-Methyl-[2,3’-bipyridine]-5’-carboxylic acid, often employs continuous flow reactors to enhance reaction efficiency and yield . These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-[2,3’-bipyridine]-5’-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Eigenschaften

CAS-Nummer

1346686-58-5

Molekularformel

C12H10N2O2

Molekulargewicht

214.22 g/mol

IUPAC-Name

5-(3-methylpyridin-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H10N2O2/c1-8-3-2-4-14-11(8)9-5-10(12(15)16)7-13-6-9/h2-7H,1H3,(H,15,16)

InChI-Schlüssel

BRPCQEFLTBXAAZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=CC=C1)C2=CC(=CN=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.